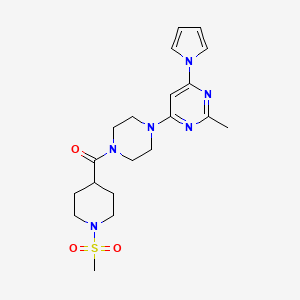
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H28N6O3S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone presents a unique structure that integrates multiple pharmacophores, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms, known for its role in nucleic acids and various biological activities.
- Piperazine and Piperidine Moieties : These cyclic amines are frequently found in pharmacologically active compounds, contributing to their interaction with biological targets.
- Methylsulfonyl Group : Known for enhancing solubility and bioavailability, this group may also play a role in the compound's biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and piperazine frameworks have been linked to antibacterial and antifungal activities. The presence of the pyrimidine and pyrrole groups may enhance these effects through synergistic mechanisms.
Table 1: Summary of Antimicrobial Activity
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli, S. aureus | |
| Compound B | Antifungal | C. albicans | |
| Subject Compound | TBD | TBD | Current Study |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases including Alzheimer's and urinary tract infections.
Table 2: Enzyme Inhibition Data
Anticancer Potential
Emerging evidence suggests that the compound may possess anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a recent study, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
The biological activity of the subject compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperazine moiety likely facilitates binding to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Interaction : The methylsulfonyl group may enhance binding affinity to target enzymes, altering their activity.
- Cellular Uptake : The structural features may improve cellular permeability, allowing for effective intracellular action.
Properties
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3S/c1-16-21-18(23-7-3-4-8-23)15-19(22-16)24-11-13-25(14-12-24)20(27)17-5-9-26(10-6-17)30(2,28)29/h3-4,7-8,15,17H,5-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAACLZSXVTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














